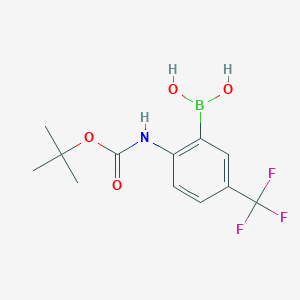

2-(BOC-Amino)-5-(trifluoromethyl)phenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(BOC-Amino)-5-(trifluoromethyl)phenylboronic acid is a boronic acid derivative that features a tert-butoxycarbonyl (BOC) protected amino group and a trifluoromethyl group attached to a phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the BOC-protected amino group and the trifluoromethyl group enhances the compound’s utility in various chemical and biological applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BOC-Amino)-5-(trifluoromethyl)phenylboronic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via electrophilic or nucleophilic trifluoromethylation reactions. Common reagents for this step include trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonium salts.

Formation of the Boronic Acid: The boronic acid moiety is introduced through borylation reactions, often using boronic acid pinacol esters or boronate esters as intermediates. The reaction conditions typically involve palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Analyse Des Réactions Chimiques

Types of Reactions

2-(BOC-Amino)-5-(trifluoromethyl)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the trifluoromethyl group or the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

Oxidation: Phenols and quinones.

Reduction: Boranes and borohydrides.

Substitution: Halogenated or nucleophile-substituted derivatives.

Applications De Recherche Scientifique

2-(BOC-Amino)-5-(trifluoromethyl)phenylboronic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: Employed in the design of enzyme inhibitors and probes for biological studies.

Medicine: Investigated for its potential in drug development, particularly as a boron carrier for neutron capture therapy.

Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Mécanisme D'action

The mechanism of action of 2-(BOC-Amino)-5-(trifluoromethyl)phenylboronic acid involves its interaction with molecular targets through its boronic acid moiety. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylboronic Acid: Lacks the BOC-protected amino group and the trifluoromethyl group.

2-Amino-5-(trifluoromethyl)phenylboronic Acid: Similar structure but without the BOC protection.

2-(BOC-Amino)phenylboronic Acid: Lacks the trifluoromethyl group.

Uniqueness

2-(BOC-Amino)-5-(trifluoromethyl)phenylboronic acid is unique due to the combination of the BOC-protected amino group and the trifluoromethyl group. This combination enhances its stability, reactivity, and utility in various applications compared to its analogs.

Activité Biologique

2-(BOC-Amino)-5-(trifluoromethyl)phenylboronic acid is a boronic acid derivative that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound exhibits unique properties due to the presence of the trifluoromethyl group and the BOC (tert-butyloxycarbonyl) protecting group, which influence its interaction with biological targets.

- Molecular Formula : C10H12BF3N2O2

- Molecular Weight : 248.01 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The trifluoromethyl group enhances lipophilicity and can significantly alter the acidity and reactivity of the compound, making it a valuable candidate for various biological applications.

The biological activity of this compound is largely attributed to its ability to form reversible covalent bonds with diols through the boron atom. This mechanism is crucial in targeting enzymes that require diol-containing substrates, such as glycosidases and proteases. The BOC group can be removed under mild acidic conditions, allowing for further functionalization or activation of the compound.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, research on related phenylboronic acids has shown effectiveness against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Bacillus cereus | 8 µg/mL | |

| Aspergillus niger | 32 µg/mL |

The compound's structure allows it to interact with bacterial enzymes, inhibiting their function and leading to cell death.

Anticancer Activity

In vitro studies have indicated potential anticancer properties of phenylboronic acids. A related compound demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells:

- Cell Line : MDA-MB-231 (Triple-negative breast cancer)

- IC50 : 0.126 µM

- Selectivity Index : Approximately 20-fold higher against cancer cells compared to non-cancerous cells .

This selectivity suggests that modifications of phenylboronic acids could lead to new anticancer agents with reduced side effects.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various phenylboronic acids, including derivatives like this compound. The results indicated that these compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria effectively, with varying degrees of potency based on structural modifications.

Study 2: Anticancer Mechanisms

Another study focused on the mechanism by which these compounds exert their anticancer effects. It was found that they induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death. The presence of the trifluoromethyl group was noted to enhance this effect by increasing membrane permeability .

Propriétés

IUPAC Name |

[2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(trifluoromethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BF3NO4/c1-11(2,3)21-10(18)17-9-5-4-7(12(14,15)16)6-8(9)13(19)20/h4-6,19-20H,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWKJXRQCCYASCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(F)(F)F)NC(=O)OC(C)(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BF3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.